molecular formula C20H16F3NO2 B6495021 N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1351651-08-5

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No. B6495021
CAS RN: 1351651-08-5
M. Wt: 359.3 g/mol
InChI Key: KIPOZKHSPWNDGF-UHFFFAOYSA-N
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Description

“N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The naphthalene group is a polycyclic aromatic hydrocarbon, and the trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a compound .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of the corresponding amine with the appropriate carboxylic acid or its derivatives . The trifluoromethyl group could be introduced using a variety of methods, including the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, naphthalene, and trifluoromethyl groups. The hydroxyethyl group attached to the naphthalene ring could potentially form hydrogen bonds, influencing the compound’s behavior in biological systems .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzamide group could participate in hydrolysis reactions under certain conditions . The naphthalene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar hydroxyethyl and benzamide groups could enhance solubility in polar solvents, while the naphthalene and trifluoromethyl groups could enhance solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many benzamide derivatives act as enzyme inhibitors . The naphthalene group could potentially intercalate into DNA, while the trifluoromethyl group could enhance binding to hydrophobic pockets in proteins .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activity. Benzamides and naphthalenes can potentially be toxic, and the trifluoromethyl group can enhance the metabolic stability of the compound, potentially leading to bioaccumulation .

Future Directions

Future research could involve the synthesis and testing of this compound for biological activity. Given the presence of functional groups common in medicinal chemistry, it could potentially have interesting biological properties .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)17-11-4-3-9-16(17)19(26)24-12-18(25)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPOZKHSPWNDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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